molecular formula C18H19FN2O2S B2814560 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide CAS No. 1206989-57-2

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide

Cat. No.: B2814560
CAS No.: 1206989-57-2
M. Wt: 346.42
InChI Key: GNEPIAGXBVGKPD-UHFFFAOYSA-N
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Description

2-(4-(2-((4-Fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide is a synthetic organic compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule integrates a thioacetamide bridge and an N,N-dimethylacetamide group, structural motifs commonly associated with diverse biological activities. The presence of the 4-fluorophenyl moiety is a critical feature, as fluorine substitution is a widely employed strategy in drug design to modulate a compound's potency, metabolic stability, and membrane permeability . Research into analogous compounds provides strong indications of this chemical's potential utility. Structurally similar phenylacetamide derivatives have demonstrated notable in-vitro cytotoxic effects against specific cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7) . Furthermore, complex acetamide derivatives bearing fluorine atoms and thioether linkages are actively investigated as core structures in the discovery of new therapeutic agents, with research applications spanning the study of bacterial infections and parasitic diseases . The mechanism of action for this specific compound is likely multifaceted and dependent on the specific biological system under investigation. Based on studies of related molecules, its potential research applications could include serving as a key intermediate in synthesizing more complex bioactive molecules, acting as a potential enzyme inhibitor, or functioning as a modulator of specific biological pathways. The inclusion of the N,N-dimethylacetamide group is noteworthy, as this functional group is a well-known polar solvent with high solubility properties, which can influence the overall pharmacokinetic profile of a lead compound . This product is provided for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-21(2)18(23)11-13-3-7-15(8-4-13)20-17(22)12-24-16-9-5-14(19)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPIAGXBVGKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate.

    Amidation reaction: The thioether intermediate is then reacted with an acyl chloride or anhydride to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Substituted derivatives with various functional groups on the aromatic ring.

Scientific Research Applications

2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The thioether and fluorophenyl groups may play a role in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Functional Groups Substituent Variations vs. Target Compound Reference
N-cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenylacetamide 4-fluorophenylthio, acetamide Cyclohexyl and phenyl groups instead of dimethyl
2-chloro-N-(4-fluorophenyl)acetamide Chloroacetamide, 4-fluorophenyl Chloro substituent instead of thioether
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-...acetamide Thiazolidinone, chlorophenylimino, fluorophenethyl Thiazolidinone heterocycle, chlorophenyl substitution
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidinylsulfanyl, methylpyridinyl Pyrimidine ring, methylpyridinyl group
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl, methoxy, nitrophenyl Polar nitro and methoxy groups

Key Observations :

  • N,N-dimethylacetamide substituents (as in the target) are associated with enhanced lipophilicity and bioavailability compared to polar groups like hydroxyl or nitro (e.g., ) .
  • Heterocyclic systems (e.g., thiazolidinone in or pyrimidine in ) introduce conformational rigidity, which may influence target binding .

Table 2: Activity Profiles of Comparable Compounds

Compound Class Reported Activities Target Compound’s Potential Inference Reference
Thiopyrimidine–sulfonamides Antimicrobial (e.g., M15, M16 in ) Likely antimicrobial due to thioether/sulfonamide synergy
N-(Substituted phenyl)acetamides Enzyme inhibition (e.g., penicillin-like derivatives) Structural similarity suggests antibiotic potential
Thiazolidinone derivatives Anticancer, anti-inflammatory Thioether and fluorophenyl groups may enhance activity

Key Insights :

  • N,N-dimethylacetamide groups are prevalent in CNS-active drugs, hinting at possible neuropharmacological applications .

Physicochemical Properties

Table 3: Molecular and Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Reference
Target Compound ~C18H18FN2O2S ~348.4 ~2.8 -
N-cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenylacetamide C20H22FNOS 343.47 3.5
2-chloro-N-(4-fluorophenyl)acetamide C8H7ClFNO 187.6 2.1
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C16H13N2O6 329.29 1.9

Analysis :

  • The target’s predicted logP (~2.8) indicates moderate lipophilicity, favorable for membrane permeability. This is higher than polar analogues (e.g., ’s nitro/methoxy derivative) but lower than bulkier compounds like ’s cyclohexyl-phenyl variant .
  • Molecular weight (~348 g/mol) aligns with Lipinski’s rule, suggesting oral bioavailability .

Biological Activity

The compound 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide is a synthetic organic molecule that has attracted interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18FN3OS
  • Molecular Weight : 321.39 g/mol

The compound features a 4-fluorophenyl thioether and an acetamide group , which are crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The presence of the acetamide moiety may allow the compound to inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, including GABA_A receptors, which are critical in neuropharmacology.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of thioacetamides have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with a thioether linkage exhibited enhanced activity against breast and colon cancer cell lines .

Anti-inflammatory Effects

Compounds with structural similarities have been identified as dual inhibitors of p38 MAPK and PDE-4 pathways, which are crucial in mediating inflammatory responses. This dual inhibition suggests that our compound may also possess anti-inflammatory properties .

Antimicrobial Properties

Research indicates that thioether-containing compounds often exhibit antimicrobial activity. The presence of the 4-fluorophenyl group may enhance the lipophilicity and membrane permeability, contributing to their efficacy against bacterial strains .

Case Studies

  • Antitumor Activity Study :
    A study investigated the synthesis and in vitro antitumor activity of new thioacetamide derivatives, revealing significant cytotoxicity against human cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Inflammation Model :
    In a rodent model of inflammation, a structurally similar compound demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-α), indicating potential therapeutic benefits in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-((4-chlorophenyl)thio)-N-acetamideStructureModerate anticancer activity
2-((4-bromophenyl)thio)-N-acetamideStructureAntimicrobial properties
2-((4-fluorophenyl)thio)-N-acetamideStructureEnhanced anti-inflammatory effects

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4-(2-((4-fluorophenyl)thio)acetamido)phenyl)-N,N-dimethylacetamide?

The compound is synthesized via multi-step reactions involving thioether formation, amide coupling, and dimethylation. Key steps include:

  • Thioether linkage : Reaction of 4-fluorothiophenol with chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) to form the thioacetate intermediate .
  • Amide coupling : Activation of carboxylic acids using EDCI/HOBt or DCC to react with the aromatic amine group on the phenylacetamide backbone .
  • Characterization :
    • NMR : 1^1H and 13^13C NMR to confirm regioselectivity and purity (e.g., absence of unreacted thiol groups at δ 1.5–2.5 ppm) .
    • Mass spectrometry : High-resolution MS to verify molecular weight (±1 ppm accuracy) .
    • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s preliminary biological activity in academic settings?

Initial screening focuses on:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease activity, using ATP-competitive binding protocols .

Advanced Research Questions

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

  • Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) with purified recombinant targets like tyrosine kinases .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes whose loss abrogates the compound’s activity .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Validate results across orthogonal methods (e.g., compare MTT with Annexin V apoptosis assays) .
  • Structural analogs : Test derivatives (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate pharmacophore contributions .
  • Meta-analysis : Pool data from independent studies using fixed/random-effects models to assess statistical significance .

Q. What computational approaches are suitable for predicting the compound’s binding modes and ADMET properties?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • MD simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME for bioavailability radar, and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Substituent variation : Replace the dimethylacetamide group with cyclic amines (e.g., piperidine) to enhance solubility and target affinity .
  • Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone groups to modulate electron density and metabolic stability .
  • Pharmacokinetic profiling : Measure logP (octanol-water) to balance lipophilicity and blood-brain barrier penetration .

Q. What experimental designs elucidate the compound’s mechanism of action in disease models?

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
  • Western blotting : Validate pathway modulation (e.g., phosphorylation status of AKT/mTOR in apoptosis assays) .
  • In vivo models : Xenograft studies in immunodeficient mice, monitoring tumor volume and metastasis via bioluminescence imaging .

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